

A Spectroscopic Comparison of 4-Nitro-N-phenylbenzenesulfonamide and Its Precursors

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Compound of Interest

Compound Name: 4-Nitro-N-phenylbenzenesulfonamide

Cat. No.: B182241

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This guide provides a detailed spectroscopic comparison of the synthetic product, **4-Nitro-N-phenylbenzenesulfonamide**, with its precursors, 4-nitrobenzenesulfonyl chloride and aniline. The following sections present a comprehensive analysis of their FT-IR, NMR, and UV-Vis spectra, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The key spectroscopic data for **4-Nitro-N-phenylbenzenesulfonamide** and its precursors are summarized in the tables below for easy comparison.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group	4-Nitro-N-phenylbenzenesulfonamide	4-Nitrobenzenesulfonyl Chloride	Aniline
N-H Stretch	~3250 (broad)	-	3433, 3355 (two bands)[1]
Aromatic C-H Stretch	~3100-3000	~3100-3000	~3032
Asymmetric SO ₂ Stretch	~1350	~1350	-
Symmetric SO ₂ Stretch	~1160	~1170	-
Asymmetric NO ₂ Stretch	~1530	~1530	-
Symmetric NO ₂ Stretch	~1350	~1350	-
C=C Aromatic Stretch	~1600, ~1480	~1580, ~1480	~1605, ~1494[1]
S-N Stretch	~940	-	-
C-N Stretch	-	-	~1281[2]
S-Cl Stretch	-	~670	-
N-H Bend	~1600	-	~1605[1]

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

Proton Assignment	4-Nitro-N-phenylbenzenesulfonamide	4-Nitrobenzenesulfonyl Chloride	Aniline
-NH-	~10.60 (s, 1H)	-	~5.08 (s, 2H)
Aromatic H (Nitro-substituted ring)	8.38 (d, J=8.4 Hz, 2H), 8.02 (d, J=8.4 Hz, 2H)	8.43 (d, 2H), 8.15 (d, 2H)	-
Aromatic H (Phenyl ring)	7.27 (t, J=7.4 Hz, 2H), 7.13 (d, J=7.6 Hz, 2H), 7.09 (t, J=7.2 Hz, 1H)	-	7.07 (t, 2H), 6.68 (t, 1H), 6.56 (d, 2H)

Note: Chemical shifts for Aniline can vary depending on the solvent and concentration.

Table 3: ^{13}C NMR Spectroscopic Data (δ , ppm) in DMSO- d_6

Carbon Assignment	4-Nitro-N-phenylbenzenesulfonamide	4-Nitrobenzenesulfonyl Chloride	Aniline
Aromatic C (Nitro-substituted ring)	150.3, 145.4, 128.7, 125.1	151.2, 145.5, 130.5, 125.2	-
Aromatic C (Phenyl ring)	137.4, 129.8, 125.2, 121.2	-	148.5, 129.2, 117.0, 115.2
C-S	~145.4	~145.5	-
C-N	-	-	~148.5

Note: Specific peak assignments for **4-Nitro-N-phenylbenzenesulfonamide** may require further 2D NMR analysis for unambiguous assignment.

Table 4: UV-Vis Spectroscopic Data (λ_{max} , nm)

Compound	λ_{max} (Solvent)
4-Nitro-N-phenylbenzenesulfonamide	Data not readily available in common solvents.
4-Nitrobenzenesulfonyl Chloride	~260 (Solvent dependent)
Aniline	230 (Ethanol), 280 (Ethanol), 203 (dilute aqueous acid)[3][4]

Experimental Protocols

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

A common method for the synthesis of **4-Nitro-N-phenylbenzenesulfonamide** involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline.[5]

- **Reaction Setup:** In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent such as pyridine or a mixture of acetone and water.
- **Addition of Aniline:** Slowly add an equimolar amount of aniline to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the reaction mixture is poured into ice-cold water to precipitate the crude product.
- **Purification:** The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to obtain the pure **4-Nitro-N-phenylbenzenesulfonamide**.

Spectroscopic Analysis

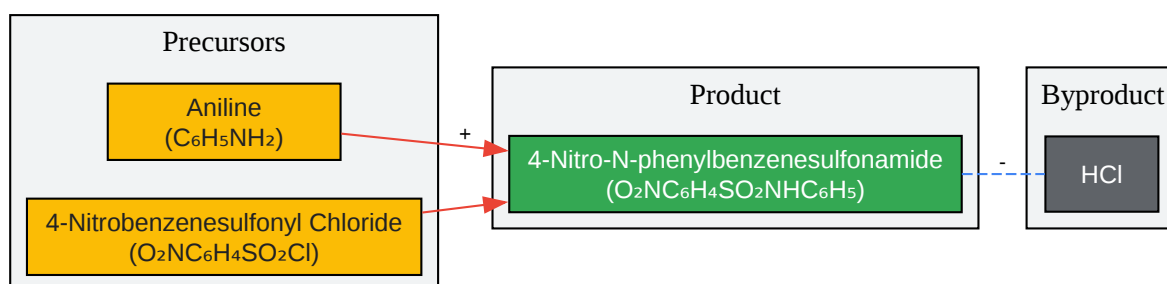
Standard spectroscopic techniques are employed to characterize the synthesized compound and its precursors.

- **FT-IR Spectroscopy:** Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, typically DMSO- d_6 or CDCl_3 , with tetramethylsilane (TMS) as an internal standard.
- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol.

Visualizing the Synthesis Pathway

The synthesis of **4-Nitro-N-phenylbenzenesulfonamide** from its precursors can be visualized as a straightforward nucleophilic substitution reaction.

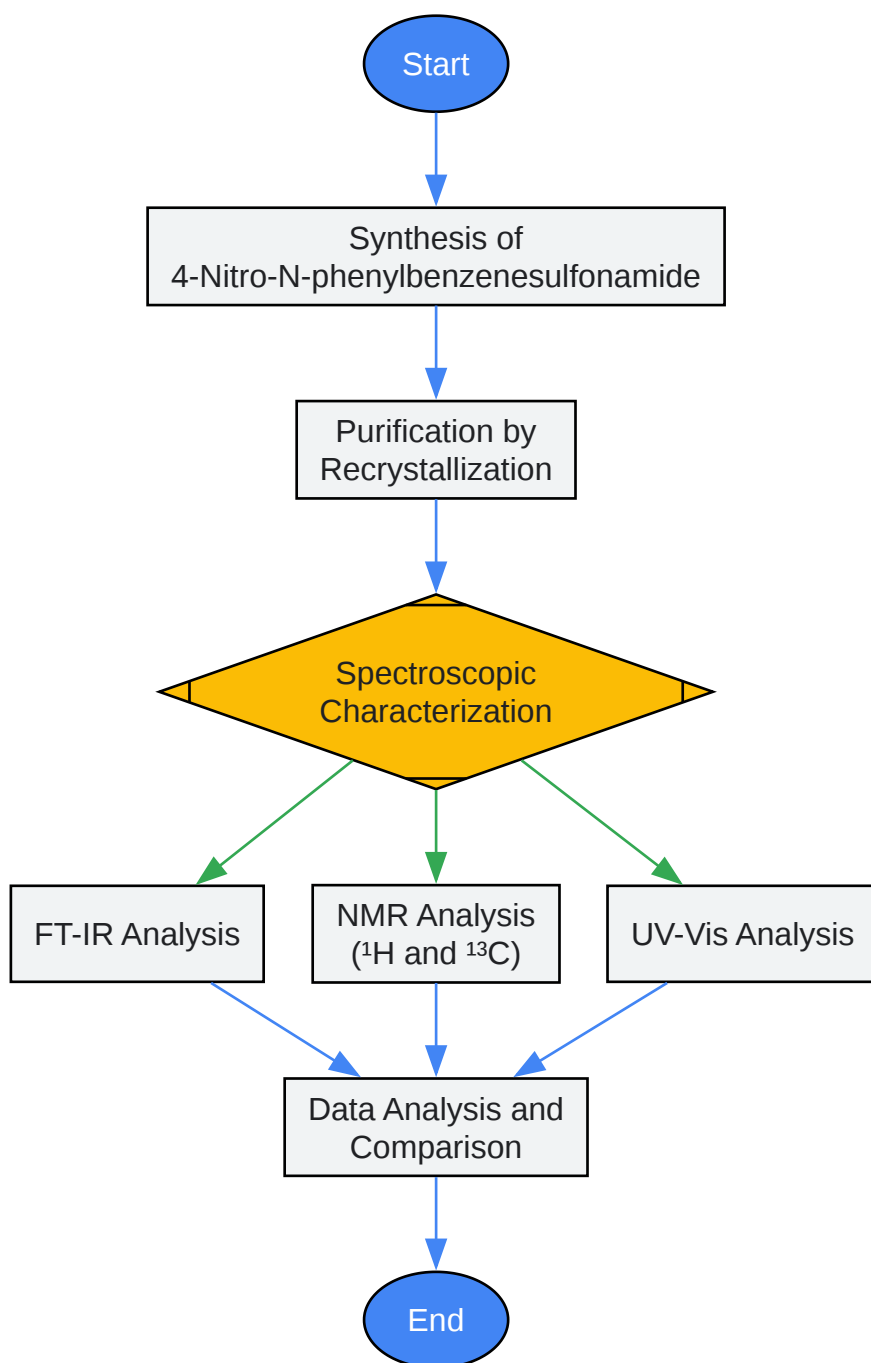


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Synthetic pathway of **4-Nitro-N-phenylbenzenesulfonamide**.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of **4-Nitro-N-phenylbenzenesulfonamide** is depicted below.



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Experimental workflow for synthesis and analysis.

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- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Nitro-N-phenylbenzenesulfonamide and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182241#spectroscopic-comparison-of-4-nitro-n-phenylbenzenesulfonamide-and-its-precursors]

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